![molecular formula C18H17FN4OS B2528910 2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2097902-53-7](/img/structure/B2528910.png)

2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

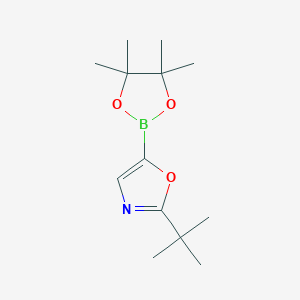

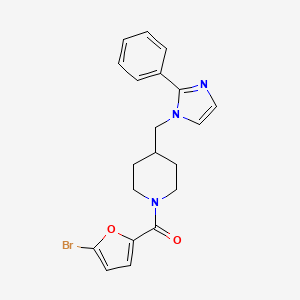

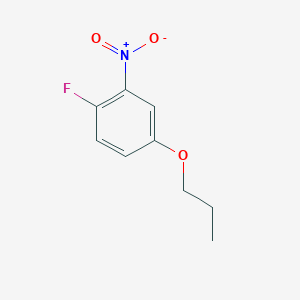

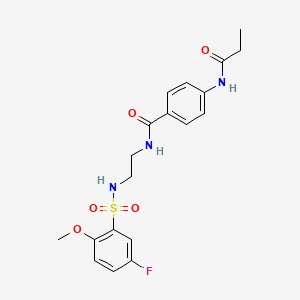

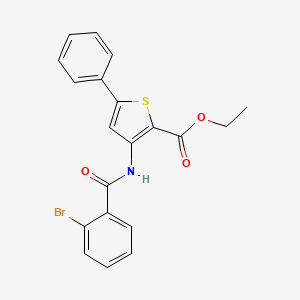

The compound “2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide” is a complex organic molecule that contains several functional groups. These include a fluorophenyl group, a sulfanyl group, a pyridinyl group, a pyrazolyl group, and an acetamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the nitrogen in the pyrazolyl and pyridinyl groups, the sulfur in the sulfanyl group, and the fluorine in the fluorophenyl group would all have significant effects on the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the acetamide group could undergo hydrolysis, the pyrazolyl and pyridinyl groups might participate in aromatic substitution reactions, and the fluorophenyl group could be involved in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like acetamide would likely make it soluble in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .科学的研究の応用

Novel Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes, highlighting the effect of hydrogen bonding on self-assembly processes and demonstrating significant antioxidant activity. These findings suggest potential applications in developing antioxidant agents and materials science for constructing supramolecular architectures (Chkirate et al., 2019).

Anticancer Activity

Compounds structurally related to 2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide have shown anticancer activity. For instance, fluoro-substituted benzo[b]pyrans and their derivatives exhibited low-concentration anticancer activity against lung, breast, and CNS cancer cell lines, highlighting the potential for developing novel anticancer therapeutics (Hammam et al., 2005).

Glutaminase Inhibitors for Cancer Therapy

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, acting as glutaminase inhibitors, have been synthesized and evaluated, showing potential for cancer therapy. These compounds, sharing a structural resemblance with the acetamide group in the queried compound, highlight the therapeutic potential of targeting metabolic pathways in cancer cells (Shukla et al., 2012).

Molecular Docking and Drug Likeness

The compound has been involved in quantum chemical insights into its structure, with studies on drug likeness and molecular docking against SARS-CoV-2 protein. Such research indicates the compound's potential as an antiviral agent, especially relevant in the context of COVID-19 (Mary et al., 2020).

Synthesis of Heterocyclic Compounds

The chemical framework of this compound lends itself to the synthesis of diverse heterocyclic compounds, including pyrazoles, pyrimidines, and other nitrogen-containing rings. These synthetic pathways have been explored for their antimicrobial, anticancer, and insecticidal activities, demonstrating the broad applicational scope of such molecular scaffolds (Fadda et al., 2017).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4OS/c19-16-3-5-17(6-4-16)25-13-18(24)21-8-9-23-12-15(11-22-23)14-2-1-7-20-10-14/h1-7,10-12H,8-9,13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSDFEJXJLQUFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)CSC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2528827.png)

![2-[(1-Methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2528828.png)

![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2528834.png)

![3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2528840.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2528841.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2528846.png)